LogP and TPSA Differentiation Between 1-(Pyrimidin-2-yl)piperazin-2-one and 1-(2-Pyrimidinyl)piperazine
1-(Pyrimidin-2-yl)piperazin-2-one exhibits a calculated LogP value of -0.5872 and a topological polar surface area (TPSA) of 58.12 Ų . In contrast, the structurally closest analog, 1-(2-pyrimidinyl)piperazine (1-PP, CAS 20980-22-7), lacks the carbonyl moiety and has a higher calculated LogP (approximately -0.1 to +0.2 range based on pyrimidinylpiperazine class data) and reduced TPSA [1]. The 0.5 log unit difference in lipophilicity, combined with TPSA remaining within the favorable CNS drug range (<90 Ų), positions 1-(Pyrimidin-2-yl)piperazin-2-one as having distinct permeability characteristics relative to non-carbonyl analogs [2].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | -0.5872 |
| Comparator Or Baseline | 1-(2-Pyrimidinyl)piperazine (estimated LogP ~0.0, based on pyrimidinylpiperazine class typical values) |
| Quantified Difference | ~0.5-0.6 log units lower lipophilicity |
| Conditions | Computational prediction using fragment-based calculation method |
Why This Matters
Lower LogP combined with favorable TPSA within CNS drug-like space predicts distinct blood-brain barrier penetration kinetics, making compound selection non-interchangeable for neuroscience research applications.
- [1] Wikipedia. Pyrimidinylpiperazine. Accessed 2026. View Source
- [2] Hitchcock, S.A. and Pennington, L.D. Structure-brain exposure relationships. J Med Chem, 2006, 49(26): 7559-7583. View Source
